molecular formula C23H22O2 B14678702 5,5,5-Triphenylpentanoic acid CAS No. 33885-03-9

5,5,5-Triphenylpentanoic acid

Cat. No.: B14678702
CAS No.: 33885-03-9
M. Wt: 330.4 g/mol
InChI Key: MSIAYOAPKLPCMH-UHFFFAOYSA-N
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Description

5,5,5-Triphenylpentanoic acid is an organic compound with the molecular formula C23H22O2 It is characterized by the presence of three phenyl groups attached to the fifth carbon of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Triphenylpentanoic acid typically involves the reaction of triphenylmethane with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. One common method involves the use of Grignard reagents, where triphenylmethyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Grignard reactions or other alkylation techniques, followed by purification processes such as recrystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Triphenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5,5,5-Triphenylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5,5-Triphenylpentanoic acid involves its interaction with specific molecular targets and pathways. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5,5,5-Triphenylpentanoic acid is unique due to the presence of three phenyl groups at the same carbon position, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for use in specialized applications.

Properties

CAS No.

33885-03-9

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

5,5,5-triphenylpentanoic acid

InChI

InChI=1S/C23H22O2/c24-22(25)17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H,24,25)

InChI Key

MSIAYOAPKLPCMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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